Calcium chloride is an inorganic compound with the chemical formula CaCl₂. It appears as a white crystalline solid at room temperature and is highly soluble in water, making it a hygroscopic substance. This compound can exist in various hydrated forms, typically represented as CaCl₂·nH₂O, where n can be 0, 1, 2, 4, or 6. Calcium chloride is produced through several methods, including the neutralization of hydrochloric acid with calcium hydroxide or calcium carbonate. Its high enthalpy change of solution results in significant temperature increases when dissolved in water, which is utilized in various applications such as de-icing and dust control .
Calcium chloride can be synthesized through several methods:
Calcium chloride has a wide range of applications:
Calcium chloride shares similarities with other halide salts but exhibits unique properties due to its ionic structure and hydration characteristics. Below is a comparison with similar compounds:
Compound | Chemical Formula | Solubility | Unique Properties |
---|---|---|---|
Sodium Chloride | NaCl | Highly soluble | Common table salt; used for seasoning |
Magnesium Chloride | MgCl₂ | Highly soluble | Used in agriculture and food preservation |
Potassium Chloride | KCl | Highly soluble | Used as a potassium supplement |
Barium Chloride | BaCl₂ | Soluble | Toxic; used in laboratory settings |
Calcium chloride's high solubility and exothermic dissolution make it particularly effective for de-icing and heat generation applications, setting it apart from other halides .
Calcium chloride is systematically named calcium dichloride under IUPAC nomenclature, reflecting its composition of one calcium ion (Ca²⁺) and two chloride ions (Cl⁻). Its molecular formula, CaCl₂, corresponds to a molar mass of 110.98 g/mol. The compound exists in anhydrous and hydrated forms, with the latter including dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O) variants.
Property | Value | Source |
---|---|---|
CAS Registry Number | 10043-52-4 | |
Molecular Formula | CaCl₂ | |
Molar Mass | 110.98 g/mol | |
Synonyms | Calcium dichloride, E509 | |
Density (Anhydrous) | 2.15 g/cm³ |
The compound’s hygroscopic nature and high solubility in water (74.5 g/100 mL at 20°C) make it effective for moisture absorption and freezing-point depression. Its crystalline structure varies with hydration state, transitioning from orthorhombic (anhydrous) to trigonal (hexahydrate).
Calcium chloride was first isolated in 1808 by Sir Humphry Davy, who electrolyzed a mixture of calcium oxide and mercuric chloride. Early nomenclature included muriate of lime, derived from its production via hydrochloric acid and limestone. By the 19th century, industrial methods such as the Solvay process—which generates CaCl₂ as a byproduct of sodium carbonate synthesis—enabled large-scale production.
Historically, the compound was termed fixed sal ammoniac due to its nonvolatile nature compared to ammonium chloride. Its applications expanded in the 20th century, particularly in road de-icing and food preservation, driven by its ability to lower water’s freezing point to −52°C.
Calcium chloride occurs naturally in evaporite deposits, brines, and specific mineral forms. The hexahydrate antarcticite (CaCl₂·6H₂O) was first identified in Don Juan Pond, Antarctica, where it crystallizes from hypersaline brines. Similarly, sinjarite (CaCl₂·2H₂O), a pink-hued dihydrate, forms in arid environments such as Iraq’s Sinjar Mountains.
Location | Mineral/Form | Hydration State | Reference |
---|---|---|---|
Antarctica | Antarcticite | Hexahydrate | |
Sinjar Mountains, Iraq | Sinjarite | Dihydrate | |
Bristol Dry Lake, USA | Brine deposits | Anhydrous | |
South Africa | Fluid inclusions | Variable |
Natural brines in salt lakes and subsurface reservoirs also contain significant CaCl₂ concentrations, often alongside halite (NaCl) and gypsum (CaSO₄·2H₂O). Commercial extraction frequently targets these brines, leveraging solar evaporation to concentrate calcium chloride.
Natural brine extraction represents the most prevalent method for calcium chloride production, accounting for approximately seventy to seventy-five percent of global supply [1]. This process is primarily conducted in the Michigan Basin, which contains some of the world's most concentrated calcium chloride deposits.
The Michigan Basin brine deposits are distinguished by their unusually low pH values ranging from 4.5 to 5.3 and exceptionally high calcium content found in only a few subsurface deposits worldwide [1] [2]. These brines contain calcium chloride concentrations ranging from three to twenty-three percent by weight, with the highest concentrations found in the Sylvania Formation where levels range from fourteen to twenty-two percent [2] [3].
The natural brine is characterized by complex ionic compositions including disassociated chloride ions, bromide ions, and iodide ions, along with significant quantities of magnesium, sodium, and other impurities [1]. The Detroit River Group, consisting of zero to three hundred fifty meters of variably porous carbonates with zero to ninety meters of porous sandstone called the Sylvania Formation at its base, serves as the primary source aquifer [3].
The purification process begins with the removal of heavier halides through a systematic approach. Iodine, being the heaviest stable halide, is concentrated by centrifugation and removed through ion exchange using activated charcoal or quaternary ammonium type anion resins [1]. Bromine removal is accomplished by treating the superheated and supersaturated solution with sulfur dioxide gas, yielding hydrogen bromide and sulfuric acid according to the reaction: Bromine plus sulfur dioxide plus two water molecules yields two hydrogen bromide molecules plus sulfuric acid [1].
The separation of magnesium chloride involves adding calcium oxide, commonly known as lime, to the solution prior to evaporation and crystallization [1]. The lime dissociates in aqueous solution to form calcium hydroxide, while the magnesium chloride is converted to magnesium hydroxide, which precipitates and can be filtered out. Less than one percent of the added lime remains in the final brine [1].
Sodium chloride removal occurs through controlled precipitation when the calcium chloride concentration reaches approximately thirty-five percent [1]. The remaining calcium chloride liquor undergoes evaporation through double or triple-effect vacuum evaporators, with settlers and centrifuges employed to remove unwanted alkali chlorides, particularly sodium chloride [1].
The final purification stage involves removing calcium sulfate precipitated as scale using high-pressure water jets and chemical solvents, followed by a final high-temperature evaporation that yields a product containing seventy-eight to ninety-four percent calcium chloride [1].
Parameter | Value Range | Source Formation |
---|---|---|
Calcium Chloride Content | 3-23% by weight | Carbonate hosts |
Calcium Chloride Content | 14-22% by weight | Sylvania Sandstone |
Potassium Chloride Content | 0.2-2.9% by weight | Carbonate hosts |
Potassium Chloride Content | 0.6-2.1% by weight | Sylvania Sandstone |
Brine pH | 4.5-5.3 | Michigan Basin |
Production Depth | 300-1,400 meters | Various formations |
Economic Viability Depth | >880 meters | All formations |
The limestone-hydrochloric acid reaction process represents a synthetic method for producing high-purity calcium chloride through direct chemical reaction. This process involves the controlled reaction between calcium carbonate and hydrochloric acid, producing calcium chloride, water, and carbon dioxide according to the equation: Calcium carbonate plus two hydrochloric acid molecules yields calcium chloride plus water plus carbon dioxide [4] [5].
The reaction process requires careful temperature and concentration control to optimize yield and product quality. Research indicates that the reaction kinetics are significantly influenced by temperature, with optimal reaction rates occurring between five hundred to six hundred degrees Celsius for limestone conversion [6]. The process typically involves limestone particles ranging from forty to fifty-three micrometers to one hundred eighty to two hundred micrometers in diameter to maximize surface area and reaction efficiency [6].
Temperature control is critical throughout the process, with initial reaction temperatures maintained between twenty-five to four hundred degrees Celsius depending on the specific limestone type and desired conversion rate [6]. The reaction demonstrates improved conversion rates at elevated temperatures, with studies showing conversion degrees reaching up to sixty percent at six hundred degrees Celsius for exposure times of twenty-four hundred seconds [6].
The production process begins with limestone introduction into a reactor from the top, falling onto a filtration sieve [7]. Hydrochloric acid is introduced from above the sieve and sprinkled onto the calcium carbonate, allowing the reaction to proceed under controlled conditions. The resulting calcium chloride solution falls through the filtration sieve and is collected at the bottom of the reactor, while carbon dioxide gas produced from the reaction rises and is released to the atmosphere [7].
pH adjustment represents a crucial step in the process, typically maintained between 7.5 to 8.0 using calcium hydroxide to neutralize any residual acid and ensure complete limestone reaction [4]. The reaction mixture is maintained for fifteen to twenty hours to ensure complete conversion, followed by separation of the calcium chloride solution from unreacted solids through settling tanks [4].
Concentration of the calcium chloride solution is achieved through controlled heating and evaporation, with crystallization occurring as the solution cools. The process requires careful monitoring to prevent decomposition, as calcium chloride may undergo thermal breakdown at temperatures above seven hundred sixty degrees Celsius [7].
Process Parameter | Optimal Range | Purpose |
---|---|---|
Limestone Particle Size | 40-200 micrometers | Maximize reaction surface area |
Reaction Temperature | 25-400°C | Control reaction rate |
pH Adjustment | 7.5-8.0 | Neutralize excess acid |
Reaction Time | 15-20 hours | Ensure complete conversion |
Crystallization Temperature | <760°C | Prevent decomposition |
Final Product Purity | >94% CaCl₂ | Commercial grade |
The Solvay process, also known as the ammonia-soda process, produces calcium chloride as a significant byproduct during sodium carbonate manufacturing, accounting for approximately fifteen to twenty percent of commercial calcium chloride supply [1]. This process involves a complex series of reactions using ammonia as a catalyst with sodium chloride, calcium carbonate, and water as initial reactants [1].
The overall reaction can be represented as: Two sodium chloride molecules plus calcium carbonate yields sodium carbonate plus calcium chloride [1]. However, the actual process involves five distinct reaction steps that create multiple intermediate compounds before yielding the final products [1].
The calcium chloride recovery process from Solvay operations presents unique technical challenges due to the presence of thiosulfate compounds that can cause product discoloration and equipment corrosion [8]. The traditional recovery method involves concentrating the calcium chloride-sodium chloride brine through evaporation until it contains forty-two to forty-three percent calcium chloride by weight [8].
Purification of the Solvay-derived calcium chloride requires specific treatment to remove thiosulfate contaminants. The process involves heating the brine with inorganic acid and subjecting it to aeration to decompose thiosulfates [8]. Following acid treatment, the brine is contacted with an oxidizing agent, typically chlorine, to oxidize remaining thiosulfate compounds [8].
The recovery efficiency of calcium chloride from Solvay process solutions can reach high levels through optimized processing conditions. Research indicates that recovery rates can achieve up to ninety-seven percent under controlled temperature and pH conditions [9]. The typical concentration process involves adjusting the brine to approximately forty-three percent calcium chloride content, followed by settling to separate sodium chloride [8].
After oxidation treatment, the solution is neutralized with calcium carbonate to remove excess acid and precipitate sulfur compounds. The clear filtrate is then transferred to copper evaporators for final concentration to seventy-three to seventy-five percent calcium chloride content [8]. The use of copper equipment is preferred because thiosulfate-free calcium chloride brine does not attack copper, prolonging equipment life and avoiding impurity introduction [8].
Recovery Parameter | Specification | Notes |
---|---|---|
Initial CaCl₂ Concentration | 42-43% by weight | Before sodium chloride separation |
Final CaCl₂ Concentration | 73-75% by weight | After evaporation |
Recovery Efficiency | Up to 97% | Under optimal conditions |
Thiosulfate Removal | Complete oxidation | Required for product quality |
Equipment Material | Copper preferred | Prevents corrosion |
Neutralization Agent | Calcium carbonate | Removes excess acid |
The utilization of waste biomass, particularly marine shell waste such as cockle shells, represents an emerging sustainable approach for calcium chloride production. Cockle shells contain ninety-five to ninety-nine percent calcium carbonate by weight, making them an excellent renewable source for calcium-based chemical production [10].
The cockle shell-based production process involves converting calcium carbonate to calcium chloride through controlled chemical reactions. Research demonstrates that cockle shell waste can be successfully transformed into calcium acetate, which can serve as an intermediate for calcium chloride production, achieving yields up to 96.30 percent with maximum calcium content of 96.2 percent calcium oxide equivalent [11].
The transformation process requires specific temperature conditions for optimal conversion. Studies indicate that calcination temperatures of nine hundred degrees Celsius represent optimal conditions for cockle shell processing, producing the highest calcium content compared to lower temperatures of eight hundred and eight hundred fifty degrees Celsius [10]. The calcination process converts calcium carbonate to calcium oxide, which can subsequently react with hydrochloric acid to produce calcium chloride.
The sustainable production approach using cockle shells offers significant environmental benefits through reduced carbon dioxide emissions. Life cycle analysis indicates that utilizing cockle shell waste for calcium acetate production can reduce carbon dioxide emissions by 0.4 to 0.5 kilograms per kilogram of product compared to conventional limestone-based processes [11].
Temperature control during the conversion process is critical for maintaining product quality and maximizing yield. The optimal synthesis conditions involve acetic acid concentrations of ten molar, resulting in calcium acetate monohydrate with the highest yield and minimum time consumption of seventeen hours [11]. The process demonstrates differences in thermal stability, morphological structure purity, and metal contamination compared to products obtained from other calcium sources [11].
The cockle shell utilization process can be integrated with other waste materials to create comprehensive sustainable production systems. Research indicates that oyster shells, containing approximately ninety-seven percent calcium carbonate by weight, can be processed using similar methodologies with acetic acid concentrations optimized for maximum conversion efficiency [12] [13].
Energy-efficient drying and crystallization technologies represent critical components of sustainable calcium chloride production, significantly impacting both production costs and environmental footprint. Modern evaporation and crystallization systems can produce either anhydrous calcium chloride or calcium chloride dihydrate depending on process conditions and energy optimization strategies [14].
The energy-efficient production of anhydrous calcium chloride typically involves a multi-stage approach using Mechanical Vapor Recompression technology for initial concentration to thirty-five percent, followed by multi-effect evaporation to approximately forty-five percent concentration [14]. The final stage employs spray drying and granulation to produce anhydrous calcium chloride, requiring optimized energy integration between steam, natural gas, and electrical power systems [14].
Calcium chloride dihydrate production offers energy advantages through simplified processing requirements. The process utilizes Mechanical Vapor Recompression evaporation to thirty-five percent concentration, multi-effect evaporation to forty-five percent, and single-effect evaporation to sixty-eight percent concentration before slicing, requiring only power supply and steam as energy inputs [14].
Crystallization behavior studies indicate that temperature control during the evaporation process significantly affects crystal formation and product quality. Research demonstrates that non-isothermal evaporation during crystallization requires careful management of supersaturation levels to prevent quality degradation [15]. The crystallization rate varies with initial salt concentration, with optimal conditions achieved at specific temperature and concentration combinations [15].
Advanced drying technologies incorporating calcium chloride demonstrate superior energy efficiency characteristics. Studies indicate that calcium chloride dehydrators require minimal energy consumption compared to conventional drying systems, with no energy-consuming equipment required in basic designs [16]. These systems can operate for up to six months unattended, significantly reducing labor costs and operational complexity [16].
Energy optimization in calcium chloride production benefits from the compound's exceptional water absorption capacity, capable of absorbing more than 3.5 times its weight in water while transitioning from solid to liquid state [16]. This property enables energy-efficient dehydration applications while maintaining high product utilization efficiency [16].
Production Method | Energy Requirements | Advantages |
---|---|---|
Anhydrous Production | Steam, natural gas, electricity | High purity product |
Dihydrate Production | Power supply, steam | Simplified process |
Biomass Utilization | Calcination energy only | Waste valorization |
Dehydration Systems | Minimal energy input | Long operational periods |
MVR Technology | Reduced steam consumption | Energy recovery |
Multi-effect Evaporation | Optimized heat integration | Lower operating costs |